8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine
Overview
Description
The compound 8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine is a heterocyclic compound that is part of a broader class of triazolopyridines. These compounds are of interest due to their potential utility in various fields, including medicinal chemistry and material science. The related compounds, such as 8-chloro[1,2,4]triazolo[4,3-a]pyridine, have been synthesized and characterized, indicating the feasibility of synthesizing similarly structured compounds .
Synthesis Analysis
The synthesis of related triazolopyridine compounds involves the oxidative cyclization of aldehyde-derived hydrazones. This method could potentially be adapted for the synthesis of 8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine. The presence of halogen functionalities, as seen in 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, suggests that such compounds can serve as versatile synthetic intermediates for further chemical diversification .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been confirmed using techniques such as single-crystal X-ray analysis. For instance, the structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was determined and characterized, providing a basis for understanding the structural aspects of the 8-Chloro-6-(trifluoromethyl) analogue . Theoretical calculations, such as Density Functional Theory (DFT) studies, can complement experimental data to provide a comprehensive understanding of the molecular structure .
Chemical Reactions Analysis
Triazolopyridines can undergo various chemical reactions, including ring rearrangements like the Dimroth rearrangement, as well as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination. These reactions are facilitated by the presence of halogen functionalities, which can be leveraged to create a wide array of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives can be deduced from their structural features. For example, the presence of a trifluoromethyl group in the 8-Chloro-6-(trifluoromethyl) analogue is likely to influence its lipophilicity and electronic properties. The experimental characterization of related compounds, including NMR, FTIR, MS, and elemental analysis, provides a foundation for predicting the properties of the compound . Theoretical calculations can also predict properties such as frontier orbital energies and atomic net charges, which are crucial for understanding the reactivity and interaction of the compound with other molecules .
Scientific Research Applications
Chemical Synthesis and Characterization
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine and its derivatives have been explored in chemical synthesis. For instance, novel substituted derivatives of this compound have been synthesized using multi-step reactions under microwave irradiation. These compounds were characterized by techniques like 1H NMR, MS, and elemental analysis (Yang et al., 2015).
Antifungal Activity
Some derivatives of 8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine have shown weak antifungal activity. This suggests potential applications in developing antifungal agents (Yang et al., 2015).
Synthesis of Explosophoric Groups
The synthesis of new derivatives of this compound containing explosophoric groups or their precursors has been reported, indicating potential applications in materials science and explosives (Bastrakov et al., 2021).
Photochemical Applications
Studies have shown that tetrazolo[1,5-a]pyridines/2-azidopyridines, derivatives of this compound, undergo photochemical nitrogen elimination and ring expansion, as well as ring cleavage to form other chemical structures. This indicates applications in photochemistry and material synthesis (Reisinger et al., 2004).
Crystal Structure Analysis
The crystal structure of certain derivatives has been determined using X-ray diffraction analysis, contributing to the understanding of their chemical properties and potential applications in material science and chemistry (Wang et al., 2018).
Conductivity and Magnetic Measurements
Research on resonance-stabilized derivatives of this compound, such as 1,2,3-dithiazolo-1,2,3-dithiazolyls, has been conducted, which included measurements of conductivity and magnetic properties. This suggests potential applications in the fields of electronics and materials science (Beer et al., 2002).
Safety and Hazards
properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)tetrazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-1-3(6(8,9)10)2-14-5(4)11-12-13-14/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJTVLMYLXZPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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